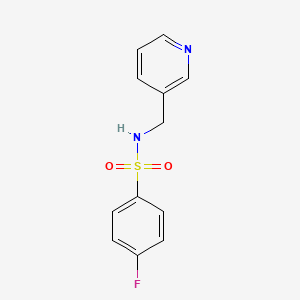

4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLFFCMXLRJETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibits antibacterial properties, potentially targeting bacterial infections. Its structure allows for selective inhibition against specific enzymes or receptors involved in bacterial metabolism.

- Antitumor Properties : The compound has shown promise in cancer research, with potential applications as an anticancer agent. Its reactivity may allow it to interfere with cellular signaling pathways critical for tumor growth.

-

Biological Studies

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor or receptor modulator. For example, it may inhibit kinases involved in cell signaling pathways, affecting cell proliferation and survival.

- Interaction Studies : Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been conducted to elucidate the mechanisms through which this compound exerts its effects on biological targets.

-

Pharmaceutical Development

- Lead Compound in Drug Discovery : The compound serves as a lead structure for developing new pharmaceuticals targeting various diseases, including bacterial infections and cancer. Its sulfonamide moiety is a common feature in many drugs due to its biological activity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide, against a panel of bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide reduced cell viability in several cancer cell lines, including pancreatic and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 | Inhibition of bacterial enzyme activity |

| Antitumor | A549 (lung cancer) | 15 | Inhibition of kinase signaling pathways |

| Antitumor | AsPC-1 (pancreatic cancer) | 10 | Induction of apoptosis via cell cycle arrest |

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridine ring play crucial roles in binding to these targets, while the benzenesulfonamide group can enhance the compound’s solubility and stability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Key Observations :

- Pyridine Position: Pyridin-3-ylmethyl (target) vs.

- Substituent Effects : Trifluoromethyl groups () enhance lipophilicity and metabolic resistance, while methoxy or hydroxy groups () improve solubility .

- Heterocyclic Additions : Piperidine () or imidazopyridine () rings expand interactions with hydrophobic pockets in biological targets .

Biological Activity

Overview

4-Fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a sulfonamide functional group and a fluorine atom on the benzene ring, contributing to its reactivity and pharmacological properties. Its molecular formula is , with a molecular weight of approximately 266.29 g/mol .

The biological activity of 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can undergo nucleophilic substitution reactions, while the fluorine atom enhances the electrophilic character of the benzene ring, making it more reactive towards nucleophiles. This unique structure allows the compound to participate in coupling reactions often utilized in organic synthesis .

Biological Activities

Research indicates that compounds containing sulfonamide groups exhibit a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide may possess selective inhibition against certain bacterial strains. Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis .

- Antitumor Activity : The compound may also show potential as an antitumor agent. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating that 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide could exhibit similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide:

- Anticancer Activity : A study on pyrrolo[3,4-c]pyridine derivatives revealed that modifications at specific positions significantly influenced their cytotoxicity against ovarian and breast cancer cell lines. These findings suggest that structural variations in related compounds could similarly affect the activity of 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide .

- Enzyme Inhibition : Research has shown that certain benzenesulfonamides exhibit potent inhibitory effects on carbonic anhydrases (CAs), which play crucial roles in various physiological processes. For instance, a new series of aryl thiazolone–benzenesulfonamides demonstrated selectivity for CA IX over CA II, suggesting that 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide might also interact with similar targets .

Comparative Analysis

To understand the potential pharmacological profile of 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-N-(furan-3-ylmethyl)benzenesulfonamide | Contains furan instead of pyridine; potential different biological activity | |

| 4-Methyl-N-pyridin-3-ylbenzenesulfonamide | Methyl group instead of fluorine; may alter reactivity and solubility | |

| 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide | Piperidine ring may influence pharmacological properties |

The unique combination of functional groups in 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide may confer distinct pharmacological profiles compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide and its analogs?

- Methodological Answer : Sulfonamide derivatives are typically synthesized via nucleophilic substitution reactions. For example, coupling 4-fluorobenzenesulfonyl chloride with pyridin-3-ylmethylamine in anhydrous dichloromethane under inert conditions, followed by purification via column chromatography. Analog synthesis often involves modifying substituents on the benzene or pyridine rings to study structure-activity relationships (SAR) . Key parameters include reaction temperature (0–25°C), stoichiometric ratios (1:1.2 sulfonyl chloride:amine), and characterization by H/C NMR and HRMS.

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data (e.g., orthorhombic Pbca space group, Å, Å, Å) are collected using a Bruker APEXII CCD diffractometer with MoKα radiation ( Å). SHELX software (SHELXL-97) refines structures to -factors < 0.04. Complementary techniques include IR spectroscopy (e.g., S=O stretches at 1157–1161 cm) and elemental analysis .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodological Answer : In vivo murine models assess antinociceptive (e.g., tail-flick test) and behavioral effects (e.g., nicotine-induced sensitization). Striatal adenosine levels are quantified via HPLC to correlate biochemical changes with observed activities. In vitro cytotoxicity is tested against cancer cell lines (IC determination) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions (e.g., analgesic vs. stimulant effects) require meta-analysis of experimental variables:

- Dosage : Compare effective concentrations (e.g., 10 mg/kg vs. 50 mg/kg in murine models).

- Model Specificity : Behavioral sensitization ( ) may involve dopamine pathways, while antiallodynic effects ( ) target adenosine receptors.

- Analytical Validation : Ensure consistency in HPLC protocols (column type, detection wavelength) and statistical methods (ANOVA vs. t-tests) .

Q. What advanced crystallographic tools are used to analyze intermolecular interactions?

- Methodological Answer : Mercury CSD 2.0 enables visualization of crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions at 2.5–3.0 Å). The Cambridge Structural Database (CSD) identifies isostructural analogs (e.g., search query: sulfonamide + pyridine). Packing similarity calculations quantify lattice deviations (<5% RMSD) .

Q. How can computational chemistry enhance SAR studies for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or adenosine receptors. Quantum mechanical calculations (DFT/B3LYP) optimize geometry and compute electrostatic potentials to rationalize substituent effects. ADMET predictions (SwissADME) guide lead optimization by estimating bioavailability and toxicity .

Q. What strategies improve synthetic yield and purity for scale-up?

- Methodological Answer :

- Optimization : Vary solvent polarity (THF → DMF) to enhance solubility.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

- Purification : Recrystallization from ethanol/water (70:30 v/v) removes unreacted starting materials. Purity is confirmed by HPLC (>98%) and melting point consistency (e.g., 168–172°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.